Acetal

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

44 mg/mL at 25 °C

MISCIBLE WITH ALCOHOL, 60% ALCOHOL, ETHER; SOL IN HEPTANE, METHYLCYCLOHEXANE, ETHYL ACETATE; PROPYL, ISOPROPYL, BUTYL & ISOBUTYL ALCOHOLS; 100 G WATER DISSOLVE 5 G ACETAL

SOL IN CHLOROFORM

sol in acetone

Water Solubility = 4.4X10+4 mg/L at 25 °C

Solubility in water, g/100ml: 5.0

slightly soluble in water; miscible with most organic solvents, oils

miscible (in ethanol)

Synonyms

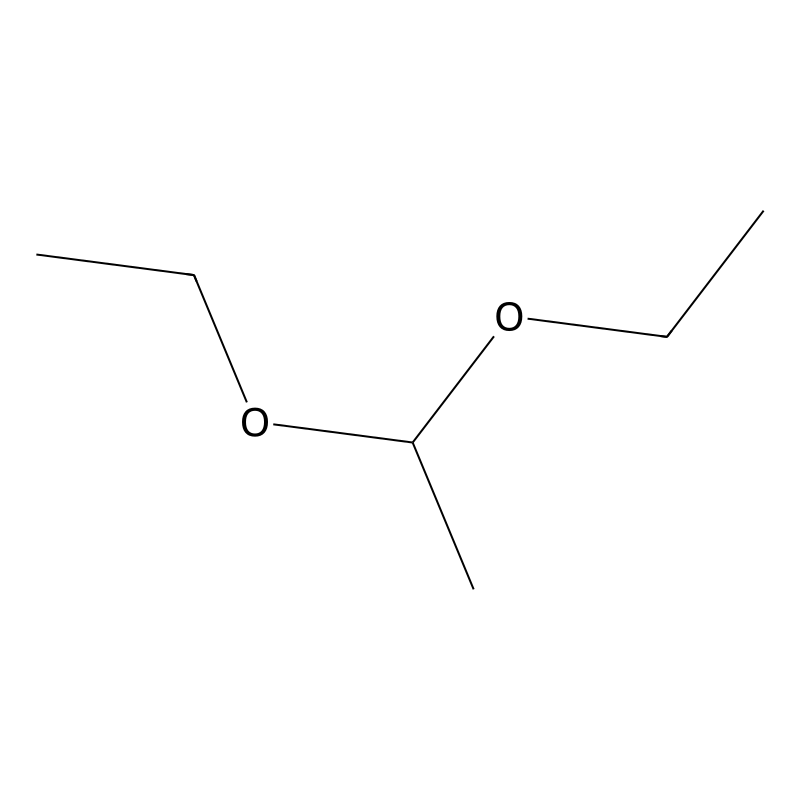

Canonical SMILES

Protecting Groups for Aldehydes and Ketones

One of the most prominent applications of acetals lies in their ability to act as protecting groups for aldehydes and ketones. These carbonyl functionalities can be sensitive to various reaction conditions, making them prone to unwanted side reactions during synthesis. Acetals offer a temporary "shield" for the carbonyl group, allowing chemists to perform reactions on other parts of the molecule without affecting the carbonyl itself. Once the desired modifications are complete, the acetal can be easily removed under specific conditions to regenerate the original aldehyde or ketone. This selective protection strategy is crucial for the efficient and targeted synthesis of complex molecules .

Reagents and Intermediates in Organic Synthesis

Acetals are not merely passive protectors; they also serve as valuable reagents and intermediates in organic synthesis. Their unique reactivity allows them to participate in various transformations, leading to the formation of diverse new functional groups. For example, acetals can be readily hydrolyzed to yield the corresponding aldehydes or ketones. Additionally, they can undergo alkylation, acylation, and condensation reactions, opening avenues for the creation of more complex molecules .

Studying Enzyme Function and Inhibition

The study of enzymes, biological catalysts essential for various cellular processes, often involves investigating their interactions with small molecules. Acetals, with their tunable properties and ease of modification, can serve as valuable tools in this field. By strategically designing acetal-based molecules that mimic the natural substrates of enzymes, researchers can gain insights into enzyme function and activity. Furthermore, these molecules can be used to develop enzyme inhibitors, which have potential applications in drug discovery .

Beyond Organic Chemistry: Applications in Material Science and Beyond

The versatility of acetals extends beyond the realm of organic chemistry. Their unique properties, such as controlled release of functionalities and biocompatibility, make them attractive candidates for various applications in material science and beyond. For instance, acetals have been explored as drug delivery systems, where the acetal group can be designed to release the encapsulated drug at a specific time or under specific conditions . Additionally, they are being investigated for their potential use in the development of new polymers and biomaterials.

Acetals are organic compounds characterized by the presence of a central carbon atom bonded to two ether groups (–OR), where R represents an organic fragment. The general structure of an acetal can be represented as R₂C(OR')₂, where R' must also be an organic fragment. Acetals are typically formed from aldehydes or ketones through a reaction with alcohol in the presence of an acid catalyst, resulting in the elimination of water. This reaction leads to a stable compound that does not readily revert back to its parent aldehyde or ketone under neutral or basic conditions, making acetals useful as protecting groups in organic synthesis .

Acetals play a crucial role in organic synthesis as protecting groups for carbonyl functionalities. By reversibly converting a reactive carbonyl group into a more stable acetal, chemists can perform reactions on other parts of the molecule without affecting the carbonyl group. Once the desired modifications are complete, the acetal can be readily hydrolyzed back to the original carbonyl compound [2].

This protecting group strategy is particularly valuable in multistep syntheses where the carbonyl functionality needs to be preserved during certain reaction steps.

The formation of acetals involves several key steps:

- Protonation of the Carbonyl: The carbonyl oxygen of the aldehyde or ketone is protonated, increasing its electrophilicity.

- Nucleophilic Attack: An alcohol molecule attacks the protonated carbonyl, forming a hemiacetal.

- Deprotonation: The hemiacetal is deprotonated to yield a stable intermediate.

- Protonation of Alcohol: Another alcohol molecule is protonated.

- Water Elimination: Water is eliminated, forming a carbocation.

- Second Nucleophilic Attack: A second alcohol molecule attacks the carbocation.

- Final Deprotonation: The final product, an acetal, is formed after deprotonation .

The general reaction can be summarized as:

Acetals can also undergo hydrolysis back to their corresponding aldehydes or ketones when treated with aqueous acid .

Acetals play a significant role in biological systems, particularly in carbohydrate chemistry. Many sugars exist predominantly as cyclic acetals (hemiacetals) in aqueous solutions, which are crucial for their biological functions. The stability of acetals under neutral conditions allows them to serve as protective groups in various biochemical pathways and synthetic reactions involving carbohydrates and other biomolecules .

The synthesis of acetals typically involves:

- Direct Reaction with Alcohol: Mixing an aldehyde or ketone with two equivalents of alcohol in the presence of an acid catalyst (e.g., sulfuric acid) promotes acetal formation.

- Use of Molecular Sieves or Dean-Stark Apparatus: These methods help remove water produced during the reaction, driving the equilibrium towards acetal formation .

- Intramolecular Reactions: In some cases, cyclic acetals can be formed from diols when they react with carbonyl compounds .

Acetals find numerous applications across various fields:

- Organic Synthesis: They are widely used as protecting groups for aldehydes and ketones during multi-step synthetic processes.

- Flavoring Agents: Certain acetals, such as 1,1-diethoxyethane, are utilized in the food industry for their pleasant aromas and flavors .

- Fragrance Industry: Acetals are incorporated into perfumes and fragrances due to their stability and desirable scents .

Research on acetals often focuses on their interactions with other chemical entities:

- Reactivity Studies: Acetals exhibit low reactivity towards nucleophiles and bases, making them stable under various conditions.

- Hydrolysis Mechanisms: Studies have explored how acetals can be hydrolyzed back into their parent carbonyl compounds under acidic conditions, which is critical for understanding their behavior in biological systems .

Acetals can be compared with several similar compounds that share structural characteristics but differ in functionality:

| Compound | Structure | Key Features |

|---|---|---|

| Hemiacetal | R₂C(OH)(OR') | Intermediate form; contains one hydroxyl group |

| Ketal | R₂C(OR')₂ (from ketones) | Similar to acetals but derived from ketones |

| Orthoester | R₃C(OR')₃ | Contains three ether groups attached to carbon |

| Thioacetal | R₂C(SR')₂ | Contains sulfur instead of oxygen; used in organosulfur chemistry |

Acetals are unique due to their stability under neutral conditions and ability to act as effective protecting groups for carbonyl functionalities. Their formation from both aldehydes and ketones distinguishes them from other similar compounds like hemiacetals and orthoesters, which have different chemical behaviors and applications .

Classical acetalization represents the foundational methodology for acetal synthesis, involving the acid-catalyzed condensation of aldehydes or ketones with alcohols under equilibrium conditions. This approach typically employs conventional Brønsted acids such as hydrochloric acid, sulfuric acid, or para-toluenesulfonic acid as catalysts in organic solvents. The reaction proceeds through a well-established mechanism involving hemiacetal formation followed by dehydration and subsequent nucleophilic attack by a second alcohol molecule.

The classical approach requires removal of water to drive the equilibrium toward acetal formation, commonly achieved through azeotropic distillation using a Dean-Stark trap in refluxing benzene or toluene. This methodology demonstrates broad substrate scope and reliable yields, particularly for aldehydes which typically show higher reactivity than ketones. The reaction conditions generally involve temperatures of 60-100°C with reaction times ranging from 6-24 hours depending on substrate reactivity and desired conversion.

Despite its widespread utility, classical acetalization faces limitations including harsh reaction conditions, requirement for anhydrous conditions, and generation of acidic waste streams. The necessity for water removal equipment and extended reaction times also presents practical challenges for large-scale applications.

Green Chemistry Paradigms

Solvent-Free Acetalization Systems

Solvent-free acetalization has emerged as a sustainable alternative to classical methods, eliminating organic solvent waste while maintaining high efficiency. These systems typically employ heterogeneous solid acid catalysts under neat conditions, with reactions conducted at elevated temperatures (100-130°C) to achieve adequate reactivity.

The success of solvent-free systems depends on careful catalyst selection and optimization of reaction parameters. Studies have demonstrated that para-dodecylbenzenesulfonic acid achieves 99% yields in glycerol acetalization under solvent-free conditions, with the surfactant-type Brønsted acid providing excellent catalytic activity. Similarly, investigations using various heterogeneous catalysts including modified clay materials have shown conversions exceeding 90% for multiple substrate combinations.

The advantages of solvent-free systems include reduced environmental impact, simplified workup procedures, and elimination of solvent recovery requirements. However, these systems often require higher temperatures and may show limited substrate scope compared to conventional methods.

Low Temperature Processes

Low temperature acetalization processes have been developed to achieve enhanced selectivity and compatibility with sensitive substrates. These methods typically operate at temperatures ranging from -78°C to -30°C, utilizing specialized catalysts such as chiral phosphoric acids to achieve high regioselectivity.

Computational and mechanistic studies indicate that low temperature acetalizations proceed through kinetic control mechanisms, with the dominant pathway at temperatures below -50°C differing from higher temperature processes. The temperature-dependent selectivity profiles demonstrate unusual characteristics not consistent with simple Arrhenius behavior, suggesting competing mechanistic pathways.

These processes show particular value for regioselective protection of complex molecules, achieving selectivities exceeding 25:1 in favorable cases. The methodology has found application in single-pot synthesis of differentially protected saccharides, demonstrating the practical utility of temperature-controlled selectivity.

Water-Tolerant Acetalization Systems

Water-tolerant acetalization systems address the fundamental challenge of equilibrium-driven acetal formation in the presence of water. These systems utilize specialized reactor configurations and catalytic membranes to achieve completion despite thermodynamic limitations.

A notable approach involves polymeric acid membranes generated through complexation of poly(4-styrenesulfonic acid) with poly(4-vinylpyridine) at the interface between laminar flows in microreactors. This configuration provides a permeable barrier that allows water discharge while maintaining catalytic activity, achieving yields up to 97% with residence times of 19-38 seconds.

The water-tolerant approach offers significant advantages for processing crude or wet substrates, eliminating the need for extensive drying procedures. However, the complexity of reactor design and specialized equipment requirements limit widespread adoption.

Catalytic Systems

Heterogeneous Catalysts

Metal Oxide Catalysts

Metal oxide catalysts have gained prominence in acetalization reactions due to their thermal stability, recyclability, and tunable acidity. Key examples include niobium oxide (Nb2O5), tungsten oxides (WO3), and titanium dioxide (TiO2), which function as Lewis acid catalysts.

Mesoporous Lewis acid catalysts such as Hf-TUD-1 and Zr-TUD-1 demonstrate excellent activity in solketal production from glycerol and acetone, achieving 65% and 64% conversion respectively under optimized conditions. The high performance correlates with wide pores, large specific surface areas (715-651 m²/g), and hydrophobic surfaces that minimize water interference.

Mixed metal oxide systems show enhanced performance through synergistic effects. Sulfated CeO2-ZrO2 catalysts exhibit multiple desorption peaks indicating medium and strong acidic sites, with sulfate incorporation creating additional strong Lewis acid centers. These catalysts achieve glycerol conversions exceeding 90% in acetalization reactions.

Zeolites and Molecular Sieves

Zeolite catalysts offer unique advantages in acetalization through their well-defined pore structures and tunable acidity. H-ZSM-5 and H-β zeolites demonstrate excellent performance, with pore size selectivity influencing product distribution.

Zeolite nanofiber assemblies (HNB-MOR) show particularly high activity due to their mesoporosity which benefits mass transfer while maintaining strong acidic sites. These materials achieve good yields across a range of substrates and demonstrate recyclability over 10 cycles without activity loss.

The shape selectivity of zeolites proves valuable for controlling product distribution in acetalization reactions. Large pore zeolites like H-β favor formation of six-membered ring acetals, while smaller pore H-ZSM-5 preferentially produces five-membered ring products.

Clay-Based Catalysts (Bentonite, Montmorillonite K10)

Clay-based catalysts represent economical and environmentally benign options for acetalization reactions. Montmorillonite K10 and acid-treated bentonite demonstrate excellent catalytic activity under mild conditions.

Acid activation of bentonite clay optimizes surface area and acidity, with 6N sulfuric acid treatment producing catalysts with 180 m²/g surface area and 23 mg KOH/g surface acidity. These materials show both Brønsted and Lewis acidic sites, enabling efficient acetalization under various conditions.

Ion-exchanged montmorillonites prepared through metal cation exchange (Ce³⁺, Fe³⁺, Al³⁺) demonstrate superior activity compared to microporous zeolites, particularly for larger substrate molecules. The layered structure provides better diffusional properties and resistance to deactivation.

Silicotungstic Acid Modified Materials

Silicotungstic acid and its supported variants provide highly active catalysts for acetalization reactions. The heteropoly acid structure H4[SiW12O40] offers strong Brønsted acidity and excellent stability.

Silicotungstic acid modified bentonite (STA-Ben) demonstrates exceptional performance in acetal synthesis, achieving excellent yields with catalyst loadings as low as 0.03 mol%. The modification enhances both activity and recyclability compared to unmodified clay materials.

The Keggin structure of silicotungstic acid provides multiple acidic sites while maintaining structural integrity under reaction conditions. Industrial applications utilize silica-supported formulations containing 20-30 wt% active component for optimal catalytic performance.

Polymer Resin Catalysts (Amberlyst, Dowex)

Polymer resin catalysts offer advantages in terms of ease of separation and recyclability, though performance varies with temperature and substrate composition. Amberlyst-15 and Amberlyst-36 demonstrate good activity for acetalization reactions, with particular effectiveness for pure or wet substrates.

Studies on continuous flow acetalization reveal that Amberlyst-36 achieves 85-97% conversion with 99% selectivity for pure and wet glycerol substrates. However, these catalysts show irreversible deactivation in the presence of inorganic impurities such as sodium chloride, limiting their applicability to crude feedstocks.

The polymer matrix provides a unique environment for catalysis, with the resin acting as both catalyst and phase-transfer medium. However, potential leaching at elevated temperatures and sensitivity to impurities represent significant limitations for industrial applications.

Homogeneous Catalysis

Transition Metal Complexes

Transition metal complexes offer precise control over reaction conditions and high activity under mild conditions. Examples include chromium, molybdenum, and tungsten complexes that function as Lewis acid catalysts.

Metal acetylacetonates demonstrate particular utility as catalyst precursors, with their organic solubility and controlled reactivity enabling fine-tuned catalytic systems. These complexes often show enhanced selectivity compared to conventional acid catalysts, particularly for sensitive substrates.

The development of bifunctional ligands containing both phosphino-fragments and Lewis acidic moieties has enabled advanced catalyst designs for specialized applications. However, the complexity and cost of these systems limit their widespread adoption.

Conventional Acid Applications

Conventional acids including hydrochloric acid, sulfuric acid, and para-toluenesulfonic acid remain important for acetalization reactions despite environmental concerns. These catalysts offer high activity and broad substrate scope, with reaction optimization focusing on minimizing acid consumption and improving selectivity.

Recent developments include the use of trace amounts of conventional acids (0.03-0.1 mol%) in optimized reaction systems, significantly reducing environmental impact while maintaining efficiency. The key finding that acetalization proceeds smoothly without water removal under these conditions represents a significant advancement.

Photocatalytic Acetalization

Photocatalytic acetalization represents an emerging sustainable approach utilizing visible light activation to achieve acetal formation under mild conditions. This methodology employs photocatalysts such as thioxanthenone, Eosin Y, or perylene bisimide derivatives to generate reactive intermediates that facilitate acetalization without conventional acid catalysts.

The photocatalytic approach using thioxanthenone as catalyst and household lamps as light source converts various aldehydes to acetals in high yields. The methodology shows broad substrate tolerance and operates under neutral conditions, avoiding the harsh acidic conditions of traditional methods.

Eosin Y photocatalysis demonstrates particular effectiveness for challenging substrates including acid-sensitive aldehydes and sterically hindered compounds. The protocol shows chemoselectivity for aldehydes while leaving ketones intact, providing valuable functional group tolerance.

Advanced photocatalytic systems utilize biscyanolated perylene bisimides with green light activation, achieving excellent yields without requiring acids, photoacids, or hydrogen-atom transfer reagents. This approach broadens the substrate scope and demonstrates high functional group compatibility.

Continuous Flow Acetal Synthesis

Continuous flow systems provide precise control over reaction parameters and enable scalable synthesis with improved efficiency. These systems utilize microreactors with residence times ranging from seconds to minutes, often achieving superior results compared to batch processes.

The implementation of continuous flow acetalization demonstrates significant advantages including reduced reaction times, improved yields, and enhanced selectivity. For example, acetal deprotection reactions achieve 100% yield in 30 seconds using optimized flow conditions, compared to 65% yield in 3 hours for equivalent batch processes.

Packed bed reactors utilizing heterogeneous catalysts enable continuous processing with catalyst recycling and minimal downstream purification requirements. The precise temperature and residence time control possible in flow systems allows optimization of selectivity and minimization of side reactions.

Selectivity Control Strategies

Selectivity control in acetalization reactions involves manipulation of reaction conditions, catalyst selection, and substrate design to achieve desired product distributions. Temperature-dependent selectivity represents a key strategy, with low-temperature processes favoring kinetic control and high regioselectivity.

Catalyst-controlled regioselectivity utilizes chiral phosphoric acids and related catalysts to achieve selective protection of specific hydroxyl groups in complex molecules. These approaches demonstrate selectivities exceeding 25:1 for favorable substrate combinations.

The development of alkoxy-substituted acetals demonstrates how structural modifications can control stereochemical outcomes through conformational effects. These systems show increased selectivity with increased nucleophile reactivity, violating the traditional reactivity-selectivity principle through multiple competing pathways.

Advanced selectivity control incorporates computational modeling to predict and optimize reaction outcomes. These approaches enable rational catalyst design and reaction optimization for specific target molecules.

Physical Description

Liquid

COLOURLESS LIQUID WITH PUNGENT ODOUR.

volatile colourless liquid with a refreshing, pleasant, fruity-green odou

Color/Form

XLogP3

Boiling Point

102.2 °C

102.7 °C AT 760 MM HG; 66.3 °C AT 200 MM HG; 39.8 °C AT 60 MM HG; 31.9 °C AT 40 MM HG; 19.6 °C AT 20 MM HG; +8.0 °C AT 10 MM HG; -2.3 °C AT 5 MM HG; -23 °C AT 1.0 MM HG

103 °C

Flash Point

-5 °F (-21 °C) (CLOSED CUP)

-21 °C c.c.

Vapor Density

Relative vapor density (air = 1): 4.1

Density

0.8254 AT 20 °C/4 °C

Relative density (water = 1): 0.83

0.822-0.831

LogP

0.84

Log Kow = 0.84

Odor

Melting Point

-100.0 °C

-100 °C

-100°C

UNII

GHS Hazard Statements

H315: Causes skin irritation [Warning Skin corrosion/irritation];

H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Vapor Pressure

27.60 mmHg

27.6 mm Hg at 25 °C /from experimentally derived coefficients/

Vapor pressure, kPa at 20 °C: 2.7

Pictograms

Flammable;Irritant

Other CAS

73506-93-1

30846-29-8

Wikipedia

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

Fire Hazards -> Flammable - 3rd degree

Methods of Manufacturing

...FROM ACETALDEHYDE AND ALCOHOL IN PRESENCE OF ANHYDROUS CALCIUM CHLORIDE OR OF SMALL QUANTITIES OF MINERAL ACID.

General Manufacturing Information

ASSAY OF PURITY: 97% MINIMUM; FREE OF DISSOLVED METALS, CHLORIDES, SULFATES AND WATER. ... /IT IS/ PRESENT IN SOME LIQUORS (EG, SAKE AND WHISKY); ALSO DETECTED AND QUANT ASSESSED IN RUM. REPORTED USES: NON-ALCOHOLIC BEVERAGES, 7.3 PPM; ICE CREAM, ICES, ETC, 52 PPM; CANDY, 39 PPM; BAKED GOODS, 60-120 PPM.

Of several herbicides, acetal was the most effective, controlling witch-grass, Panicum capillare by 88%, and incr the yield of corn grain by 47%.